molecular formula C9H10O3 B194541 Isoacetovanillone CAS No. 6100-74-9

Isoacetovanillone

Cat. No. B194541
CAS RN: 6100-74-9
M. Wt: 166.17 g/mol
InChI Key: YLTGFGDODHXMFB-UHFFFAOYSA-N
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Description

Isoacetovanillone, also known as 3-Hydroxy-4-methoxyacetophenone, is an active compound isolated from P. spinosa . It possesses anti-inflammatory activity and has been shown to prevent injuries due to administration of acetic acid in the colon .


Molecular Structure Analysis

The molecular formula of Isoacetovanillone is C9H10O3 . Unfortunately, the specific molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

Isoacetovanillone shows anti-inflammatory potential . It has been used in studies involving colitis in rats, where it significantly reduced the incidence of colitis . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

Isoacetovanillone is a powder with a molecular weight of 166.17 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .

Scientific Research Applications

Antispasmodic Activity

Isoacetovanillone has been found to have antispasmodic effects. For instance, it has been shown to relax ileum contractions induced by serotonin and electrical field stimulation in rats, suggesting its potential in treating gastrointestinal disorders (Sadraei et al., 2014).

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory properties of isoacetovanillone. In a study on rats, it significantly reduced inflammation in a model of colitis, highlighting its potential therapeutic use in inflammatory bowel diseases (Minaiyan et al., 2015).

Synthesis and Characterization

Isoacetovanillone has been synthesized and characterized as a key starting material for certain drugs, such as the antipsychotic drug Iloperidone. This research provides valuable insights into the production and quality control of pharmaceuticals (Boodida et al., 2022).

Spasmolytic Activity

Research on Pycnocycla caespitosa, which contains isoacetovanillone, has shown spasmolytic activity on rat uterus. This indicates potential applications in conditions involving smooth muscle spasms (Ghanadian et al., 2017).

Antidiarrheal Properties

Isoacetovanillone, along with isovanillin, has been studied for its antidiarrheal effects in mice. These studies suggest potential applications in treating diarrhea and related gastrointestinal disorders (Sadraei et al., 2014).

Natural Occurrence and Isolation

Isoacetovanillone has been identified in natural sources, such as Picea pungens (Colorado spruce), where it was isolated and characterized (Neish, 1957).

Insect Physiology

In a study focused on locust gregarization pheromone, isoacetovanillone was investigated for its biological activity in insects, contributing to our understanding of insect behavior and physiology (Nolte, 1976).

Therapeutic Applications

Isoacetovanillone has been studied for its therapeutic potential, including its role in preventing cardiotoxicity in rats, emphasizing the importance of signaling pathways in cardiac protection (Hassanein et al., 2020).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS), Isoacetovanillone does not have specific hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGFGDODHXMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209872
Record name 3-Hydroxy-4-methoxyacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-4-methoxyphenyl)ethanone

CAS RN

6100-74-9
Record name 1-(3-Hydroxy-4-methoxyphenyl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxy-4-methoxyacetophenone
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Record name 6100-74-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4-methoxyacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
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Record name 3-HYDROXY-4-METHOXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
M Minaiyan, G Asghari, H Sadraei… - Research in …, 2015 - ncbi.nlm.nih.gov
Colitis is an inflammatory disease of the intestine with unknown etiology involving multiple immune, genetic and environmental factors. We were interested to examine the effect of total …
Number of citations: 10 www.ncbi.nlm.nih.gov
DJ Nolte - Journal of Insect Physiology, 1976 - Elsevier
… being from guaiacol to acetyl-isoacetovanillone, to isoacetovanillone, to 5-ethylguaiacol. … Only the hopper faeces extract contained the pheromone as well as some isoacetovanillone…
Number of citations: 33 www.sciencedirect.com
AC Neish - Canadian Journal of Biochemistry and Physiology, 1957 - cdnsciencepub.com
… (mp 97 C.) which gave isoacetovanillone on hydrolysis, and was found to be identical with the methyl ether obtained by complete methylation of isoacetovanillone-β-D-glucopyranoside. …
Number of citations: 24 cdnsciencepub.com
WM WHALEY, WL DEAN… - The Journal of Organic …, 1954 - ACS Publications
… pre pared frommethyl 4-bromobenzoate and potassium methyl isovanillate, and when a similar ether (IV) was prepared from 4-bromoacetophenone and potassium isoacetovanillone. …
Number of citations: 3 pubs.acs.org
M Ghanadian, H Sadraei, G Asghari… - Research in …, 2017 - ncbi.nlm.nih.gov
… Falcarindiol and isoacetovanillone were identified from Fr.4 using phytochemical methods … Falcarindiol and isoacetovanillone were identified from the active fraction which inhibited …
Number of citations: 12 www.ncbi.nlm.nih.gov
R Guzzon, M Bernard, C Barnaba, D Bertoldi… - Journal of food science …, 2017 - Springer
… Acetovanillone, isoacetovanillone and gentisic acid were the most significant components with positive eigenvalues (0.84, 0.80 and 0.76 respectively), while coniferyl alcohol, …
Number of citations: 23 link.springer.com
B Fernandez de Simon, M Sanz… - Journal of Mass …, 2014 - Wiley Online Library
By using a nontargeted GC–MS approach, 153 individual volatile compounds were found in extracts from untoasted, light toasted and medium‐toasted cherry, chestnut, false acacia, as …
B Fernandez de Simon, E Esteruelas… - Journal of Agricultural …, 2009 - ACS Publications
Extracts of wood from acacia, European ash, American ash, chestnut, cherry, and three oak species (Quercus pyrenaica, Quercus alba and Quercus petraea) before and after toasting in …
Number of citations: 141 pubs.acs.org
C Barnaba, E Dellacassa, G Nicolini, T Nardin… - … of Chromatography A, 2015 - Elsevier
… As far as we know, aceto- and isoacetovanillone were found for the first time in cognac, whisky, armagnac, grappa and vinegars, while their content in red and white wines complied with …
Number of citations: 61 www.sciencedirect.com
A McCoubrey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Etherification of the amine with cyclohexyl bromide and alkali did not proceed to a useful extent; nor did that of isoacetovanillone with cyclohexanol and zinc chloride in presence of …
Number of citations: 10 pubs.rsc.org

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